REACTION_CXSMILES
|
[Na].[C:2]([C:5]1[CH:10]=[CH:9][C:8]([NH:11]C(=O)C)=[CH:7][C:6]=1[OH:15])(=[O:4])[CH3:3].[C:16](OCC)(=O)[C:17]([O:19][CH2:20][CH3:21])=[O:18].Cl>C(O)C.C(Cl)(Cl)Cl.O>[NH2:11][C:8]1[CH:9]=[CH:10][C:5]2[C:2](=[O:4])[CH:3]=[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[O:15][C:6]=2[CH:7]=1 |^1:0|
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
30.88 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(C=C(C=C1)NC(C)=O)O
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
54.3 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred for 15 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
STIRRING
|
Details
|
stirred at 60° C. for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The organic layer was isolated
|
Type
|
WASH
|
Details
|
wash of the aqueous layer
|
Type
|
WASH
|
Details
|
The combined chloroform extracts were washed well with water
|
Type
|
CUSTOM
|
Details
|
then evaporated to dryness
|
Type
|
ADDITION
|
Details
|
HCl (10 ml), was also added
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
then evaporated to dryness
|
Type
|
ADDITION
|
Details
|
The residue was treated with ether and ethanol
|
Type
|
ADDITION
|
Details
|
was added dropwise until the residue
|
Type
|
FILTRATION
|
Details
|
Insoluble material was filtered off
|
Type
|
WASH
|
Details
|
washed again with ether
|
Type
|
CUSTOM
|
Details
|
the required sub-title product was recovered as a brown solid (20.5 g), (55%), mp 192°-194°
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
NC1=CC2=C(C(C=C(O2)C(=O)OCC)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |